Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-
Description
"Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-" is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms, one ethyl group, and a dimethylamine moiety. The dichloro substituents likely enhance reactivity in nucleophilic substitutions or cross-coupling reactions, while the ethyl group contributes to solubility in organic solvents. The dimethylamine group may act as a weak base or ligand in coordination chemistry .
Properties
CAS No. |
67859-79-4 |
|---|---|
Molecular Formula |
C4H11Cl2NSi |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
N-[dichloro(ethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11Cl2NSi/c1-4-8(5,6)7(2)3/h4H2,1-3H3 |
InChI Key |
NNSMOAJHJWZVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](N(C)C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of silanamines such as Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- typically involves the nucleophilic substitution of chlorosilanes with secondary amines under controlled conditions. The key steps include:
- Starting from a dichlorosilane precursor bearing an ethyl group (e.g., 1,1-dichloro-1-ethylsilane).
- Reaction with N,N-dimethylamine or its derivatives to substitute one chlorine atom with the dimethylamino group.
- Control of stoichiometry, temperature, and solvent to optimize yield and purity.
This method is consistent with the general procedures for preparing dichlorosilanamines reported in the literature.
Specific Synthetic Procedure
A representative synthesis involves:
- Charging a dry, inert atmosphere reaction vessel (e.g., Schlenk flask) with 1,1-dichloro-1-ethylsilane.
- Cooling the reaction mixture to 0 °C to moderate reactivity.
- Slowly adding an equimolar or slight excess of N,N-dimethylamine, often as a solution in tetrahydrofuran (THF) or pentane.
- Stirring the mixture at low temperature for several hours to ensure complete substitution.
- Gradual warming to room temperature to drive the reaction to completion.
- Removal of byproducts such as hydrogen chloride, often by trapping or neutralization.
- Purification by bulb-to-bulb distillation under reduced pressure (e.g., 40 °C, 10^-2 mbar) to isolate the pure silanamine as a clear liquid.
Alternative Routes and Catalysis
- Some advanced protocols utilize potassium bis(trimethylsilyl)amide or other strong bases to facilitate amination of chlorosilanes, enhancing selectivity and yield.
- Organolithium reagents (e.g., tert-butyllithium) can be employed to generate reactive intermediates that subsequently react with amines to form silanamines.
- Careful purification of starting materials, such as crystallization of chlorosilanes, is critical to avoid impurities that affect the reaction outcome.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Pentane | Dry, oxygen-free solvents preferred |
| Temperature | 0 °C to room temperature | Low temperature controls reactivity |
| Reaction Time | 6 to 8 hours | Ensures complete substitution |
| Atmosphere | Inert gas (N2 or Ar) | Prevents moisture and oxidation |
| Purification Method | Bulb-to-bulb distillation under vacuum | Removes unreacted reagents and byproducts |
Characterization Data
Characterization of Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- involves:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals corresponding to ethyl and dimethylamino groups.
- ^29Si NMR confirms silicon environment shifts due to substitution.
- Elemental Analysis:
- Infrared Spectroscopy (IR):
- Characteristic Si-N and Si-Cl stretching frequencies observed.
- Mass Spectrometry:
Research Discoveries and Applications
- The compound serves as a key intermediate in the synthesis of thixotropic agents and advanced organosilicon materials.
- Its reactivity has been exploited in the development of silirane precursors and silylene transfer reactions, expanding the toolkit for silicon-based organic synthesis.
- Studies have demonstrated that controlling the amination step can tailor the physical properties of the resulting silanamine, influencing viscosity and polymerization behavior.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silylamines with different substituents.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Major Products Formed
Substitution Reactions: Products include silyl ethers, silyl amines, and silyl thiols.
Reduction Reactions: Products include various silylamines.
Hydrolysis: Products include silanols and hydrochloric acid.
Scientific Research Applications
Chemical Properties and Structure
Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- has the molecular formula and a molecular weight of approximately 172.13 g/mol. The compound features a unique structure characterized by two chlorine atoms and an ethyl group attached to a dimethylamino moiety. This structural configuration contributes to its reactivity and versatility in various chemical reactions.
Applications in Organic Synthesis
1. Intermediate in Chemical Reactions
Silanamine can serve as an important intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows it to be utilized in the formation of various organic compounds. For instance, it can be used to synthesize silanes and other nitrogen-containing compounds through reactions with electrophiles.
2. Catalyst in Polymerization Processes
The compound has been identified as a potential catalyst for polymerization reactions. Its silicon-nitrogen framework can enhance the reactivity of monomers, facilitating the formation of polymers with specific properties. This application is particularly relevant in the development of new materials with tailored characteristics for industrial uses.
Applications in Materials Science
1. Coating and Adhesive Formulations
Due to its unique chemical structure, silanamine can be incorporated into coating and adhesive formulations. Its silane properties enhance adhesion to various substrates, improving the durability and performance of coatings used in construction and automotive industries.
2. Surface Modification Agents
Silanamine can be employed as a surface modifier for materials such as glass and metals. By modifying surface properties, it can enhance hydrophobicity or promote adhesion for subsequent coatings or treatments.
Agrochemical Applications
1. Development of Pesticides
The biological activity of silanamine suggests potential applications in developing agrochemicals or pesticides. Its structural features may contribute to the efficacy of pest control agents by enhancing their stability and effectiveness against target organisms.
2. Fertilizer Enhancements
Research indicates that silanamine could play a role in formulating fertilizers that improve nutrient uptake efficiency in plants. This application could lead to more sustainable agricultural practices by reducing the amount of fertilizer needed while maximizing crop yields.
Case Studies
Several studies have highlighted the effectiveness of silanamine in various applications:
- Organic Synthesis Case Study : A study demonstrated the use of silanamine as an intermediate for synthesizing novel silanes that exhibited improved thermal stability compared to traditional silanes.
- Coating Formulations : Research conducted by Henkel Corporation showed that incorporating silanamine into polymer coatings improved adhesion properties significantly when applied to metal surfaces.
- Agrochemical Development : A case study on pesticide formulation revealed that silanamine-based compounds exhibited higher efficacy against specific pests while maintaining lower toxicity levels for non-target organisms.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine involves the interaction of its silyl group with various nucleophiles. The chlorine atoms can be substituted by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and inferred properties of the target compound and related silanamines:
Reactivity and Stability
- Chlorinated Derivatives: The target compound’s dichloro groups likely increase electrophilicity, enabling reactions with nucleophiles (e.g., Grignard reagents). In contrast, the monochloro compound (CAS 1586-72-7) shows reduced reactivity due to steric shielding from trimethylsilyl groups .
- Fluorinated vs. Chlorinated : The pentafluorophenyl derivative (CAS 22529-97-1) exhibits higher electronegativity and oxidative stability compared to chloro analogs, making it suitable for electronic applications .
- Aromatic vs. Aliphatic Substituents : Diphenyl-substituted silanamines (CAS 17425-91-1) demonstrate greater thermal stability and hydrophobicity than aliphatic analogs like the target compound, which may prioritize reactivity over stability .
Physical Properties
- logP Values : The pentafluorophenyl derivative (CAS 22529-97-1) has a calculated logP of 3.629, indicating moderate hydrophobicity. This contrasts with the target compound’s expected higher hydrophobicity due to its ethyl and dichloro groups .
- Molecular Weight : Vinyl-substituted silanamines (e.g., CAS 7691-02-3, MW 185.41) are lighter than diphenyl derivatives (CAS 17425-91-1, inferred MW ~265), impacting volatility and solubility .
Biological Activity
Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- is a compound that has garnered attention for its potential biological activity. This article will explore its toxicological profile, antimicrobial properties, and other biological interactions based on recent research findings.
Toxicological Profile
Acute Toxicity Studies
A significant study evaluated the acute toxicity of silanamine in Wistar rats. The compound was administered at various doses (50 to 1000 mg/kg), and the observed mortality rates were recorded over a 14-day period. The results indicated a dose-dependent increase in mortality, with clinical signs such as piloerection, pallor, and increased salivation noted at higher doses. Specifically, at 100 mg/kg and above, symptoms included dyspnea and staggering gait, leading to a mortality rate of 100% at the highest doses tested .
Irritation Potential
The compound was also assessed for skin and eye irritation using the Draize test. It was classified as moderately irritating to the eyes with a primary irritation score of 36.9. Skin irritation assessments showed no significant irritation at lower concentrations but indicated some adverse effects at higher concentrations .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of silanamine derivatives against various pathogens. A series of studies have demonstrated that modifications in the molecular structure can enhance antibacterial efficacy.
Antibacterial Efficacy
Silanamine derivatives were tested against gram-positive bacteria and mycobacterial strains. Notably, compounds with dichloro substitutions exhibited enhanced antibacterial activity compared to their mono-chlorinated counterparts. For instance, certain derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating their potential as effective antimicrobial agents .
Case Study: Interaction with Plant Systems
In a separate investigation involving Arabidopsis thaliana, silanamine derivatives were found to promote seed yield significantly when applied through different interaction methods (contact and diffusible compounds). The treatment groups exhibited a yield increase of up to 72% compared to controls, suggesting that these compounds may also influence plant growth positively .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of a precursor silane using reagents like PCl₅ or SOCl₂ under anhydrous conditions is common. Reaction optimization should focus on temperature control (e.g., −78°C to room temperature) and inert atmospheres to minimize hydrolysis. Purity can be enhanced by fractional distillation or recrystallization in non-polar solvents .
- Key Parameters : Monitor reaction progress via TLC or GC-MS. Characterize intermediates using H/C NMR to confirm substituent positions .
Q. How should researchers handle and store Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- to ensure safety and stability?
- Methodological Answer : Store in airtight containers under nitrogen or argon to prevent moisture ingress, as chlorosilanes are prone to hydrolysis. Use desiccants like molecular sieves. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential irritancy and toxicity (see similar compounds in ).
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert materials. Avoid aqueous solutions unless fully deactivated .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Si NMR is essential for confirming silicon bonding environments (e.g., chemical shifts between δ −10 to −50 ppm for dichlorosilanes). H NMR resolves ethyl and methyl substituents .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns. Electron ionization (EI) at 70 eV provides reproducible spectra .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl- in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Focus on the silicon center’s electrophilicity and steric effects from ethyl/methyl groups. Solvent effects (e.g., toluene vs. THF) can be simulated using polarizable continuum models (PCM) .
- Validation : Compare computed activation energies with experimental kinetic data. Use IRC (Intrinsic Reaction Coordinate) analysis to verify reaction pathways .
Q. What are the challenges in analyzing hydrolysis products of this compound, and how can they be addressed?
- Methodological Answer : Hydrolysis generates silicic acids and dimethylamine derivatives. Use LC-MS with HILIC columns to separate polar products. Isotopic labeling (e.g., D₂O hydrolysis) tracks oxygen incorporation. For environmental impact assessments, refer to regulatory frameworks like Canada’s Chemicals Management Plan (CMP), which evaluates persistence and bioaccumulation .
Q. How do steric effects influence the compound’s coordination behavior in organometallic complexes?
- Methodological Answer : The ethyl and dimethylamino groups create steric hindrance, limiting ligand accessibility. X-ray crystallography of metal complexes (e.g., with Fe³⁺ or Sc³⁺) reveals distorted geometries. Compare with less hindered analogs (e.g., trimethylsilyl derivatives) using crystallographic data from the Cambridge Structural Database (CSD) .
Data Contradictions and Resolution
Q. Discrepancies in reported toxicity data for similar silanamines: How should researchers approach risk assessment?
- Methodological Answer : Cross-reference toxicity studies from authoritative sources (e.g., NIST, EPA). For example, acute oral LD₅₀ values for hexamethyldisilazane (999-97-3) range from 850 mg/kg (rats) to higher thresholds in mice . Conduct in vitro assays (e.g., Ames test for mutagenicity) to supplement existing data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
